Dolutegravir sodium is a second-generation integrase strand transfer inhibitor (INSTI) used in scientific research for its antiviral properties, specifically against Human Immunodeficiency Virus type 1 (HIV-1). [, ] It is classified as an antiretroviral drug, acting as a key component in combination therapies for HIV-1. [, ] Dolutegravir sodium plays a crucial role in understanding HIV-1 replication dynamics and developing innovative therapeutic strategies. [, ] Its use in scientific research extends beyond clinical trials, enabling the study of drug-protein interactions, development of novel drug delivery systems, and exploration of its potential in pre-exposure prophylaxis (PrEP). [, , ]
Dolutegravir sodium is derived from dolutegravir, which is synthesized through various chemical processes. It is classified under the category of antiviral agents and specifically as an integrase inhibitor. The compound has been approved by several health authorities worldwide, including the United States Food and Drug Administration and the European Medicines Agency, for use in adults and children over a certain age.
The synthesis of dolutegravir sodium has been approached through multiple methods, emphasizing efficiency and scalability. A notable method involves a one-pot synthesis that utilizes commercially available methyl 4-methoxy-3-oxobutanoate as a starting material. This method comprises nine synthetic steps and emphasizes eco-friendly reagents, aligning with international guidelines for chemical manufacturing .
Another innovative approach described involves the use of magnesium bromide to promote intramolecular cyclization, yielding key intermediates necessary for the final product. This method highlights the importance of reaction conditions, such as temperature and reagent ratios, to optimize yield and purity .
Additionally, continuous synthesis techniques have been explored using liquid-gas heterogeneous microreactors, which allow for better control over reaction kinetics and mixing efficiency .
Dolutegravir sodium has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The chemical formula for dolutegravir is C20H19F2N3O5S, with a molecular weight of approximately 441.44 g/mol. The structure includes a pyridine ring, which is crucial for its interaction with the integrase enzyme.
The stereochemistry of dolutegravir is significant; it contains multiple chiral centers that influence its biological activity. The compound can be represented as follows:
The synthesis of dolutegravir sodium involves several key reactions:
Dolutegravir sodium exerts its antiviral effects by inhibiting the activity of the integrase enzyme, which is essential for the replication cycle of human immunodeficiency virus. By binding to the active site of integrase, dolutegravir prevents the integration of viral DNA into the host cell's genome.
This mechanism disrupts the viral life cycle at a crucial stage, thereby reducing viral load in patients. Studies have shown that dolutegravir exhibits high potency against various strains of human immunodeficiency virus, including those resistant to other antiretroviral agents .
Dolutegravir sodium exhibits several important physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography are commonly employed to assess purity and identify potential impurities during synthesis .
Dolutegravir sodium is primarily used in clinical settings for the treatment of human immunodeficiency virus infection. Its application extends beyond monotherapy; it is often included in combination therapy regimens with other antiretroviral agents to enhance efficacy and reduce resistance development.
Research continues into its use in different populations, including those with drug-resistant strains or co-infections with other viruses. Additionally, ongoing studies are exploring potential applications in pre-exposure prophylaxis strategies due to its favorable pharmacokinetic profile .
Dolutegravir sodium, chemically designated as sodium (4R,12aS)-9-(((2,4-difluorophenyl)methyl)carbamoyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-7-olate, has the molecular formula C₂₀H₁₈F₂N₃NaO₅ and a molecular weight of 441.36 g/mol [1] [8]. This sodium salt form of the HIV integrase inhibitor dolutegravir features a complex tricyclic structure with fused pyridopyrazinooxazine and pyridone rings, stereospecificity at the 4R and 12aS positions, and a critical 2,4-difluorobenzyl carboxamide side chain [7] [8]. The sodium ion coordinates with the deprotonated enol oxygen at the C7 position, significantly altering the compound's physicochemical behavior compared to its free acid form.
Table 1: Key Physicochemical Properties of Dolutegravir Sodium
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 441.36 g/mol | - |
pKa Values | 8.2, 10.1 (free acid) | Predicted for Dolutegravir |
Solubility (Free Acid) | Low aqueous solubility (BCS Class II) | pH 1-7.4, 25°C |
Solubility (Sodium Salt) | 5.7-fold higher than free acid | Water, 25°C [3] |
Partition Coefficient (Log P) | 1.7 (free acid) | Experimental |
Thermal Decomposition | >300°C | TGA [5] |
The sodium salt formation dramatically enhances aqueous solubility—critical for oral bioavailability—as evidenced by a 5.7-fold increase compared to the free acid form [3]. This improvement stems from ionization of the C7 hydroxyl group and subsequent hydration energy. Spectroscopic characterization reveals signature FTIR bands at 1641 cm⁻¹ (amide C=O stretch), 1537 cm⁻¹ (enolate C-O symmetric stretch), and 1503 cm⁻¹ (aromatic C=C), confirming key functional groups [5]. The salt exhibits pH-dependent stability, with degradation observed under strongly acidic conditions (pH <2) where protonation triggers cyclization or hydrolysis [8].
Dolutegravir sodium exhibits complex polymorphism with significant implications for pharmaceutical processing. The most therapeutically relevant form, designated Form A, is an anhydrous crystalline polymorph first disclosed in patent CN105121409A [5]. Its X-ray powder diffraction (XRPD) pattern displays characteristic peaks at 2θ = 6.4±0.2°, 9.0±0.2°, 9.3±0.2°, 13.9±0.2°, 19.2±0.2°, and 21.8±0.2° using Cu-Kα radiation, indicative of a highly ordered lattice with monoclinic symmetry. The complete diffraction profile includes 12 diagnostic peaks that distinguish Form A from earlier crystalline forms:
Table 2: XRPD Signatures of Dolutegravir Sodium Polymorphs
Form A Peaks (2θ, °) | Relative Intensity (%) | Comparison to Form I |
---|---|---|
6.4 | 100 | Distinctive absent in Form I |
9.3 | 92 | 2° shift vs. Form I |
13.9 | 78 | New peak |
15.9 | 65 | Increased intensity |
19.2 | 84 | Resolved doublet |
28.7 | 42 | Characteristic for Form A [5] |
Form A demonstrates superior pharmaceutical properties over the initially reported crystal form I (WO2010/068253A1) and amorphous forms. Notably, it exhibits:
Additional polymorphs described in US20210040116A1 and EP3661940A1 patents are generated through recrystallization from methanol/water (Form B) or isopropanol/dichloromethane (Form C) [2] [4]. These exhibit distinct XRPD patterns and dehydration behaviors but have not been commercialized due to inferior bulk density and flowability.
Salt formation begins with the free acid dolutegravir (DF), a weak acid with pKa values of 8.2 (enolic OH) and 10.1 (secondary amine) [3] [10]. The sodium salt (DS) is synthesized via two primary routes:
The transformation exhibits critical dependencies:
graph LR A[Free Acid Dolutegravir] -->|NaOH/ EtOH-H2O| B[Amorphous Sodium Salt] B -->|Heating to 50°C| C[Metastable Polymorphs] C -->|Aging in Methanol| D[Form A] A -->|NaOH/ Controlled Crystallization| D
Process Pathways for Dolutegravir Sodium Crystalline Form A
Stability studies reveal the salt's vulnerability to three degradation pathways:
Amorphous solid dispersions (ASSDs) with Soluplus® polymer improve solubility 5.7-fold over crystalline DS but exhibit physical instability, reverting to crystalline form within minutes in aqueous media [3] [10]. This contrasts with crystalline Form A, which maintains >98% chemical purity after 6 months at 40°C/75% RH due to its low molecular mobility and tight crystal packing [5].
Table 3: Comparative Stability of Dolutegravir Solid Forms
Parameter | Crystalline Form A | Amorphous Form | Free Acid |
---|---|---|---|
Water Solubility (mg/mL) | 0.84 | 4.78 | 0.15 [3] |
Hygroscopicity (% wt gain) | <0.5% at 80% RH | 8.2% at 60% RH | 0.3% at 80% RH |
Water Stability | No conversion in 24h | Crystallizes in 5 min | Forms acid precipitate |
Photodegradation Rate | k = 0.012 day⁻¹ | k = 0.048 day⁻¹ | k = 0.009 day⁻¹ |
These properties underscore the pharmaceutical superiority of crystalline Form A, which balances solubility enhancement with shelf-life requirements. The sodium salt’s stability is further optimized in solid oral dosage forms through microenvironmental pH modifiers like fumaric acid, which maintain neutral pH during dissolution [4] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9